
N-(3-iodophenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-3,3-dimethylbutanamide is an organic compound that features an amide functional group attached to a 3-iodophenyl ring and a 3,3-dimethylbutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3,3-dimethylbutanamide typically involves the reaction of 3-iodoaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-iodoaniline+3,3-dimethylbutanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-iodophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N-(3-azidophenyl)-3,3-dimethylbutanamide.
Oxidation: Products may include N-(3-iodophenyl)-3,3-dimethylbutanoic acid.
Reduction: Products may include N-(3-iodophenyl)-3,3-dimethylbutylamine.
Applications De Recherche Scientifique
N-(3-iodophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-iodophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The amide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-iodophenyl)-3,3-dimethylbutanamide
- N-(4-iodophenyl)-3,3-dimethylbutanamide
- N-(3-bromophenyl)-3,3-dimethylbutanamide
Uniqueness
N-(3-iodophenyl)-3,3-dimethylbutanamide is unique due to the position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H16INO |
|---|---|
Poids moléculaire |
317.17 g/mol |
Nom IUPAC |
N-(3-iodophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15) |
Clé InChI |
XJUOCVNNGHRKSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)NC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



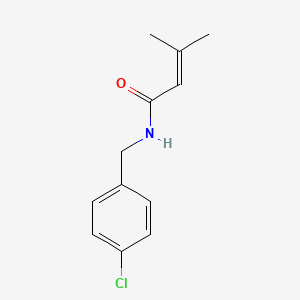
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)

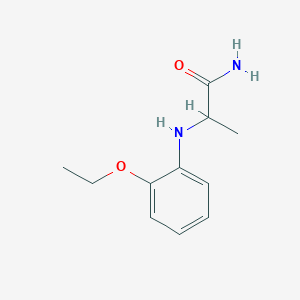
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
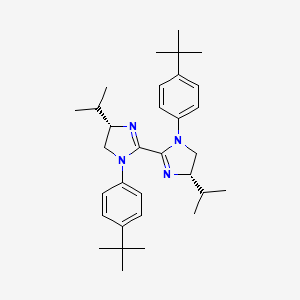

![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
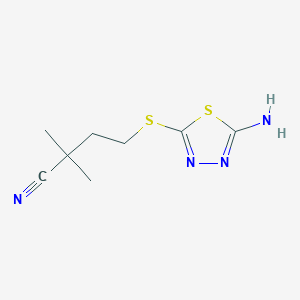
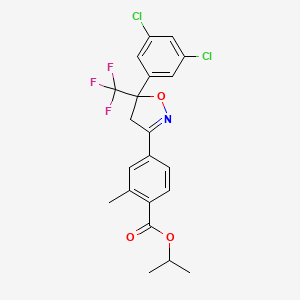

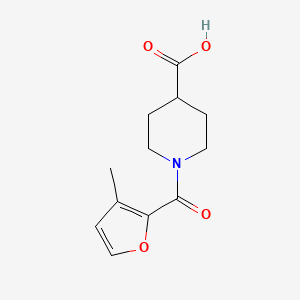
![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
